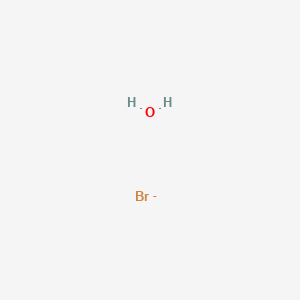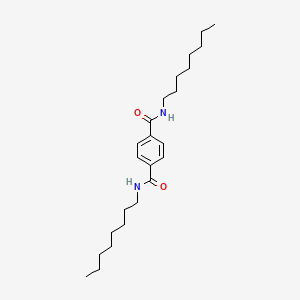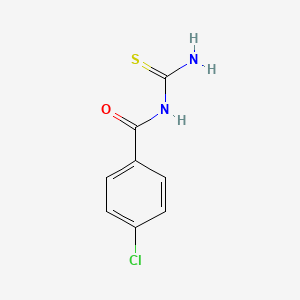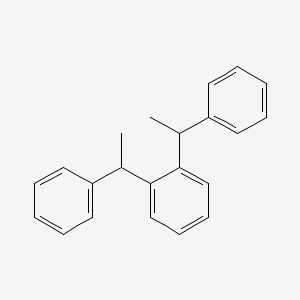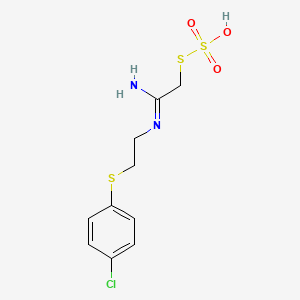
alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is a complex organic compound that features a biphenyl group, a cyclohexyl group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the formation of the biphenyl and cyclohexyl intermediates. These intermediates are then coupled with a piperidine ring through a series of reactions that may include Grignard reactions, Friedel-Crafts alkylation, and reductive amination. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic methodologies such as continuous flow chemistry and catalytic processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidineethanol hydrochloride
- Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinemethanol hydrochloride
Uniqueness
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
属性
CAS 编号 |
50910-34-4 |
|---|---|
分子式 |
C26H36ClNO |
分子量 |
414.0 g/mol |
IUPAC 名称 |
1-cyclohexyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C26H35NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1,4-5,10-11,14-17,24,28H,2-3,6-9,12-13,18-21H2;1H |
InChI 键 |
JUOUTQXWCSHRTF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


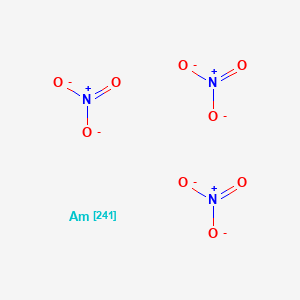
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)
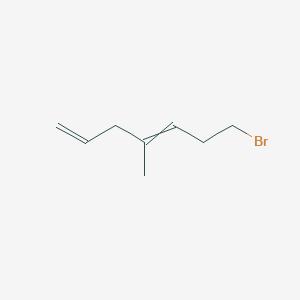

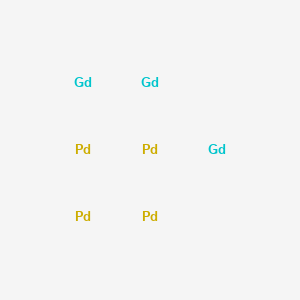
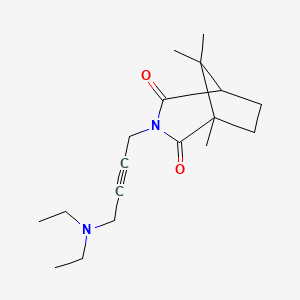
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
